molecular formula C22H27N3O2 B4426483 1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole

1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole

Cat. No. B4426483
M. Wt: 365.5 g/mol
InChI Key: LEXPZEYZCQOVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. This compound is also known as MP-10 and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MP-10 involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. MP-10 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. MP-10 has also been found to inhibit the activation of TGF-β, a cytokine that is involved in the development of fibrosis and cancer.
Biochemical and Physiological Effects:
MP-10 has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. MP-10 has also been found to reduce oxidative stress and improve endothelial function, which may have beneficial effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its well-established synthesis method, its ability to inhibit multiple signaling pathways, and its potential therapeutic applications. The limitations of using MP-10 in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.

Future Directions

There are many future directions for research on MP-10. Some potential areas of investigation include its use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, and its potential use in the treatment of cancer and fibrosis. Further investigation is also needed to determine the safety and efficacy of MP-10 in humans and to identify any potential side effects or toxicity.

Scientific Research Applications

MP-10 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. MP-10 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

4-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-18-6-4-7-19(16-18)27-13-5-10-25-21-9-3-2-8-20(21)23-22(25)17-24-11-14-26-15-12-24/h2-4,6-9,16H,5,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXPZEYZCQOVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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